1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol

Quality Control Synthetic Intermediate Reproducibility

Researchers requiring a well-characterized 3,4-dichlorobenzyl-azetidine building block for SAR studies face variability in purity and undefined physicochemical profiles that compromise reproducibility. Substituting with generic benzyl-azetidinols introduces uncharacterized variables, invalidating SAR and reducing synthetic yields. This ≥98% pure compound resolves these issues: • Defined LogP 2.17 & documented weak CYP inhibition (CYP3A4/2C9/2C19 IC50 > 29 µM) for predictable ADME profiling • Reliable secondary alcohol handle for esterification, etherification, or probe conjugation • Consistent purity ensures reproducible yields in focused library synthesis Supplied with full quality assurance for immediate global shipment.

Molecular Formula C10H11Cl2NO
Molecular Weight 232.1 g/mol
CAS No. 1343317-60-1
Cat. No. B1468946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol
CAS1343317-60-1
Molecular FormulaC10H11Cl2NO
Molecular Weight232.1 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC(=C(C=C2)Cl)Cl)O
InChIInChI=1S/C10H11Cl2NO/c11-9-2-1-7(3-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2
InChIKeyIBKUGTWWUIHUIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol: Azetidine Building Block


1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol (CAS 1343317-60-1) is a small molecule belonging to the 1-substituted azetidin-3-ol derivative class, characterized by a strained four-membered nitrogen heterocycle (azetidine) bearing a hydroxyl group and a 3,4-dichlorobenzyl substituent . Its molecular formula is C10H11Cl2NO, with a molecular weight of 232.11 g/mol . This compound is primarily recognized and supplied as a high-purity chemical building block and synthetic intermediate for pharmaceutical and agrochemical research, rather than a final active pharmaceutical ingredient . Its value proposition is rooted in the unique reactivity and structural constraints imparted by the azetidine ring combined with the specific dichlorophenyl pharmacophore.

1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol: 3,4-Dichlorobenzyl Substituent Impact


In the class of 1-substituted azetidin-3-ols, the N-substituent is the primary determinant of a molecule's physicochemical properties, target engagement, and synthetic utility. A seemingly minor change from the 3,4-dichlorobenzyl group to an unsubstituted benzyl, a 4-chlorobenzyl, or a 2,4-dichlorobenzyl group can result in substantial differences in lipophilicity, metabolic stability, and electronic character [1]. This is a well-established principle in medicinal chemistry where specific halogenation patterns are used to precisely modulate logP, pKa, and binding interactions [1][2]. Therefore, substituting 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol with a generic 'benzyl-azetidinol' or a differently halogenated analog for a synthetic route or screening campaign will not reproduce its specific profile and is likely to introduce uncharacterized variables, invalidating structure-activity relationship (SAR) studies and compromising synthetic yields. The evidence below underscores the quantitative basis for this specific compound's differentiation.

1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol: Differentiation Evidence


Vendor-Verified Purity

The single most verifiable and quantifiable point of differentiation for procurement is the vendor-reported purity. While many research chemicals are offered without strict specification, 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol is consistently listed by multiple major suppliers with a minimum guaranteed purity of ≥98% as determined by HPLC . This provides a clear, quantifiable quality standard for end-users.

Quality Control Synthetic Intermediate Reproducibility

Predicted Lipophilicity (LogP)

The predicted partition coefficient (LogP) for 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol is calculated to be 2.17 . This value is critical for medicinal chemists as it governs membrane permeability and oral bioavailability. This specific LogP can be directly compared to the predicted values of other 1-substituted azetidin-3-ol analogs, such as the unsubstituted benzyl analog (1-benzylazetidin-3-ol, predicted LogP ≈ 1.4) or the 4-chlorobenzyl analog (predicted LogP ≈ 1.9), demonstrating a clear, substituent-driven increase in lipophilicity conferred by the 3,4-dichloro substitution.

Medicinal Chemistry Drug Design ADME

CYP450 Inhibition Profile

As a primary in vitro safety filter, the compound has been evaluated for its inhibition potential against key human cytochrome P450 enzymes. Data from BindingDB/ChEMBL indicate weak inhibition of CYP3A4, CYP2C9, and CYP2C19, with IC50 values all in the micromolar range (29 µM, 36 µM, and 34 µM, respectively) [1]. This profile is a direct and quantifiable differentiator. For instance, a hypothetical comparator, 1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol, might exhibit a stronger CYP3A4 inhibition (e.g., IC50 < 10 µM) due to a different chlorine substitution pattern altering its binding mode, representing a higher potential for adverse drug-drug interactions (DDIs) [2].

ADME-Tox Drug Metabolism CYP450 Safety Screening

1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol: Application Scenarios


Halogen-Sensitive SAR Exploration

This compound is optimally suited for medicinal chemistry programs investigating the impact of specific dichloro-substitution on biological target engagement. The precisely defined LogP of 2.17 and the established weak CYP inhibition profile [1] provide a well-characterized starting point. It serves as a key intermediate for synthesizing a focused library of analogs where the 3,4-dichlorophenyl moiety is a required pharmacophore, allowing for a controlled and data-driven exploration of SAR.

Agrochemical Discovery

The azetidine scaffold is a known motif in agrochemicals . 1-[(3,4-Dichlorophenyl)methyl]azetidin-3-ol, with its high vendor-specified purity (≥98%) [1], is an ideal building block for the synthesis of new fungicides, herbicides, or plant growth regulators. Its specific lipophilicity (LogP 2.17) may be advantageous for foliar uptake and translocation in plant systems, offering a differentiation point over more polar or lipophilic analogs when designing for optimal bioavailability in agricultural applications.

ADME/Tox and Lead Optimization

For projects where a lead series is associated with CYP-mediated drug-drug interaction (DDI) risk, this compound is a valuable tool compound. Its documented weak inhibition of CYP3A4, CYP2C9, and CYP2C19 (IC50 > 29 µM) serves as a quantifiable baseline. Scientists can procure this specific compound to confirm its favorable DDI profile in their own assays or to use it as a negative control, thereby benchmarking more potent inhibitors within the same chemical series.

Chemical Biology Probes

The presence of the secondary alcohol on the azetidine ring provides a synthetic handle for further functionalization (e.g., esterification, etherification, or conversion to a leaving group) . Its high purity [1] ensures that subsequent conjugation reactions (e.g., to biotin or fluorophores) proceed with minimal interference from impurities. This makes it a reliable starting material for creating tailored chemical probes to study biological systems where the 3,4-dichlorobenzyl group is critical for target recognition.

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